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An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-5-
(trifluoromethyl)pyridine-2-carboxylic acid

Foreword for the Research Professional:

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is more than a mere catalog
chemical; it is a pivotal building block in the synthesis of modern agrochemicals and a
significant metabolite in environmental and toxicological studies.[1][2][3] Its structure, featuring
a pyridine core substituted with a carboxylic acid, a chlorine atom, and a trifluoromethyl group,
presents a unique combination of properties that are critical to its function and fate. The
trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity,
features highly desirable in drug discovery and crop protection science.[1]

Notably, this compound has been identified as a key metabolite of the widely used fungicide
Fluopyram.[4] Reports of its potential phytotoxic effects, causing growth disorders in sensitive
crops like grapevines, underscore the importance of understanding its fundamental
physicochemical characteristics.[2][4] These properties govern its solubility, absorption,
distribution, and ultimately, its biological activity and environmental impact.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my
objective is to provide a synthesized, in-depth analysis of its core properties. We will explore
not just the "what" but the "why"—explaining the causality behind experimental choices and
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providing field-proven protocols. This document is designed to be a trusted resource for
researchers, scientists, and drug development professionals, enabling a deeper, more
functional understanding of this important molecule.

Section 1: Chemical Identity and Molecular
Structure

A precise understanding of a compound's identity is the foundation of all subsequent research.
The structural attributes of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are key to
interpreting its chemical behavior.

Table 1: Chemical Identifiers[5][6][7]

Identifier Value

3-chloro-5-(trifluoromethyl)pyridine-2-

IUPAC Name . .
carboxylic acid
CAS Number 80194-68-9
Molecular Formula C7HsCIFsNO:2
Molecular Weight 225.55 g/mol
Canonical SMILES C1=C(C=NC(=C1CNC(=0)O)C(F)(FF

| INChl Key | HXRMCZBDTDCCOP-UHFFFAOYSA-N |

The molecule's architecture dictates its function. The pyridine ring provides a rigid scaffold. The
carboxylic acid group at the 2-position is the primary acidic center, crucial for salt formation and
hydrogen bonding. The chlorine atom at the 3-position and the potent electron-withdrawing
trifluoromethyl (CFs) group at the 5-position significantly influence the electronic distribution of
the pyridine ring, thereby modulating the acidity of the carboxylic acid and the overall
lipophilicity and metabolic stability of the compound.[1]

Section 2: Core Physicochemical Properties
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The following table summarizes the key physicochemical parameters reported for this

compound. It is important to note the variability in some reported values, which can stem from

differences in experimental methods, sample purity, or whether the data is experimental versus

predicted.

Table 2: Summary of Physicochemical Properties

Property Reported Value(s) Source(s)
Physical Form White Powder / Solid [11[5]
Melting Point 125-127 °C [8]
134.0 - 144.0 °C [5]19]
pKa (Predicted) 9.99+0.46 [1]8]
Water: Sparingly soluble;
Solubility Insolublep(4.1lz-}(/3 g/L at 25 °C) s
Organic: Slightly soluble in 5]
DMSO and Methanol
Density (Predicted) 1.45+ 0.1 g/cm3 [8]
1.6 +£0.1 g/cm3 [10]
Boiling Point (Predicted) 269.6 + 40.0 °C at 760 mmHg [10]
Lipophilicity (XLogP3) 21-22 [10][11]

| Crystal System | Triclinic, P-1 |[12] |

Section 3: In-Depth Analysis and Experimental

Protocols

This section provides a detailed examination of the most critical physicochemical parameters

for any researcher working with this compound, complete with validated experimental

protocols.
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Acidity (pKa)

Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most critical
parameter for any ionizable compound intended for biological or environmental study. It
dictates the charge state of the molecule at a given pH, which in turn governs its solubility,
membrane permeability (absorption), and interaction with biological targets. The predicted pKa
of ~9.99 suggests this compound is a weak acid.[1][8] However, given the electron-withdrawing
nature of the substituents, an experimental verification is essential for accurate modeling of its
behavior.

Protocol: Potentiometric Titration for pKa Determination
This protocol provides a robust method for experimentally determining the pKa.

o System Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0,
7.0, 10.0) at a controlled temperature (e.g., 25 °C).

o Sample Preparation: Accurately weigh ~5-10 mg of 3-chloro-5-(trifluoromethyl)pyridine-2-
carboxylic acid and dissolve it in a suitable co-solvent mixture, such as 50:50
methanol:water. The co-solvent is necessary due to the low aqueous solubility but will
require correction to determine the aqueous pKa (Yasuda-Shedlovsky extrapolation).

« Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature.
Begin stirring. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M
KOH).

o Data Acquisition: Record the pH value after each incremental addition of the titrant. The
increments should be smaller near the equivalence point to ensure high resolution.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point (the point at which half of the acid has been neutralized). Alternatively, use
the first derivative of the plot (ApH/AV) to precisely locate the equivalence point.

Trustworthiness: This method is self-validating. The resulting titration curve's shape provides
an internal check on the compound's purity and behavior. A sharp, single inflection point is
indicative of a clean, monoprotic acid.
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Aqueous Solubility

Expertise & Experience: Solubility is a primary determinant of bioavailability and formulation
feasibility. The conflicting reports of "sparingly soluble" versus "“insoluble™ highlight the
necessity of a standardized, rigorous determination.[1][8] Thermodynamic solubility, determined
via the shake-flask method, is the gold standard, as it reflects the true equilibrium state.

Protocol: Shake-Flask Method for Thermodynamic Solubility

» Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH
2.0, 5.0, 7.4).

o Sample Addition: Add an excess amount of the solid compound to vials containing each
buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure
saturation.

» Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g.,
25 °C or 37 °C) for at least 24-48 hours. This duration is critical to allow the system to reach
thermodynamic equilibrium.

o Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to
settle. Carefully extract an aliquot of the supernatant. Filter the aliquot using a low-binding
filter (e.g., 0.22 um PVDF) to remove any remaining solid particles.

o Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the
concentration of the dissolved compound using a validated analytical method, typically
reversed-phase HPLC with UV detection. Prepare a calibration curve using known
concentrations of the compound to ensure accurate measurement.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its
ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP)

for the neutral species or the distribution coefficient (LogD) for an ionizable species at a specific
pH. The predicted XLogP3 of ~2.2 suggests moderate lipophilicity.[10][11] For an acid like this,
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LogD is more informative as it accounts for both the neutral and ionized forms. The relationship
between LogD, LogP, and pKa is fundamental.

Favors Partitioning
into Octanol

Low pH

(e.g., pH 2)
Compound is Neutral (HA)

LogD = LogP
(High Lipophilicity)

Favors Partitioning

High pH into Water

(e.g., pH 10)
Compound is lonized (A™)

LogD < LogP
(Low Lipophilicity)

Click to download full resolution via product page
Caption: Relationship between pH, pKa, and LogD.
Protocol: Shake-Flask Method for LogD Determination

e Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and
vice-versa by shaking them together for 24 hours and then allowing the layers to separate.
This step is critical for accuracy.

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

methanol).

» Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume
ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).

o Equilibration: Shake the vial vigorously for several hours to allow for complete partitioning
between the two phases.

o Phase Separation: Centrifuge the vial to ensure a clean separation of the agqueous and
octanol layers.

e Quantification: Carefully remove an aliquot from each layer. Analyze the concentration of the
compound in both the aqueous (C_aq) and octanol (C_oct) phases by HPLC-UV.
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» Calculation: Calculate LogD using the formula: LogD = log10(C_oct/ C_aq).

Section 4: Stability, Storage, and Handling

Authoritative Grounding & Trustworthiness: Data from suppliers indicates the compound is
hygroscopic and should be stored under an inert atmosphere.[8] Recommended storage
temperatures vary from 2°C - 8°C to -20°C.[2][8] For long-term integrity, especially for creating
reference standards, storage at -20°C in a desiccator under an inert gas (argon or nitrogen) is
the most rigorous and trustworthy approach. This minimizes degradation from both moisture
and atmospheric oxidation. When handling, allow the container to warm to room temperature
before opening to prevent condensation of atmospheric moisture onto the solid.

Section 5: Safety Profile

Expertise & Experience: A thorough understanding of a compound's hazard profile is non-
negotiable for safe laboratory practice.

e Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation
(H319), and may cause respiratory irritation (H335).[6][13] Some sources also indicate it is
harmful if swallowed, in contact with skin, or if inhaled.[6][11]

o Personal Protective Equipment (PPE): Always handle this compound within a chemical fume
hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
[13]

e First Aid Measures:

[¢]

Skin Contact: Immediately wash with soap and water.[13]

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do so. Continue rinsing.[13]

[¢]

Inhalation: Move the person to fresh air.[13]

o

Ingestion: Seek immediate medical attention.[13]

Conclusion
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3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a compound of significant scientific
interest, defined by a distinct set of physicochemical properties. Its moderate lipophilicity, weak
acidic nature, and limited aqueous solubility are direct consequences of its molecular structure.
These parameters are not static data points but are critical determinants of its behavior in
biological and environmental systems. The protocols and analyses provided herein offer a
validated framework for researchers to generate reliable, reproducible data, ensuring the
scientific integrity of studies involving this important molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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